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molecular formula C8H8O3 B3418939 4-Methoxybenzoic acid CAS No. 1335-08-6

4-Methoxybenzoic acid

Cat. No. B3418939
M. Wt: 152.15 g/mol
InChI Key: ZEYHEAKUIGZSGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06765021B2

Procedure details

The product was prepared as a colorless, viscous oil (0.675 g, 71%) from 3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid (0.605 g, 1.5 mmol) and 4-methoxybenzoic acid, 6-aminohexyl ester (0.565 g, 2.25 mmol) using a procedure similar to step 3 of example 164; 1H NMR (400 MHz, DMSO-d6) 1.33-1.46 (m, 4H), 1.50-1.58 (m. 2H),1.65-1.73 (m, 2H), 3.10-3.15 (m, 2H), 3.22-3.30 (m, 4H), 3.80 (s, 3H), 4.21 (t, J=6.6,Hz, 2H), 4.44 (t, J=6.6 Hz, 1H), 6.99-7.03 (m, 2H), 7.45-7.52 (m, 4H), 7.57-7.61 (m, 2H), 7.69 (s, 2H), 7.85-7.91 (m, 4H), 8.56 (t, J=5.5 Hz, 1H); IR (film) 3350, 2940, 1710, 1640, 1605, 1540, 1510, 1275 cm−1; mass spectrum[(+)ESI], m/z 636 (M+H)+.
[Compound]
Name
oil
Quantity
0.675 g
Type
reactant
Reaction Step One
Name
3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
Quantity
0.605 g
Type
reactant
Reaction Step One
Name
4-methoxybenzoic acid, 6-aminohexyl ester
Quantity
0.565 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C([C:8]2[CH:9]=[C:10]([CH:14]=[C:15](C3C=CC=C(Cl)C=3)[C:16]=2[O:17][CH2:18]CO)[C:11]([OH:13])=[O:12])C=CC=1.COC1C=CC(C(OCCCCCCN)=O)=CC=1>>[CH3:18][O:17][C:16]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1

Inputs

Step One
Name
oil
Quantity
0.675 g
Type
reactant
Smiles
Name
3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
Quantity
0.605 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C=1C=C(C(=O)O)C=C(C1OCCO)C1=CC(=CC=C1)Cl
Name
4-methoxybenzoic acid, 6-aminohexyl ester
Quantity
0.565 g
Type
reactant
Smiles
COC1=CC=C(C(=O)OCCCCCCN)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06765021B2

Procedure details

The product was prepared as a colorless, viscous oil (0.675 g, 71%) from 3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid (0.605 g, 1.5 mmol) and 4-methoxybenzoic acid, 6-aminohexyl ester (0.565 g, 2.25 mmol) using a procedure similar to step 3 of example 164; 1H NMR (400 MHz, DMSO-d6) 1.33-1.46 (m, 4H), 1.50-1.58 (m. 2H),1.65-1.73 (m, 2H), 3.10-3.15 (m, 2H), 3.22-3.30 (m, 4H), 3.80 (s, 3H), 4.21 (t, J=6.6,Hz, 2H), 4.44 (t, J=6.6 Hz, 1H), 6.99-7.03 (m, 2H), 7.45-7.52 (m, 4H), 7.57-7.61 (m, 2H), 7.69 (s, 2H), 7.85-7.91 (m, 4H), 8.56 (t, J=5.5 Hz, 1H); IR (film) 3350, 2940, 1710, 1640, 1605, 1540, 1510, 1275 cm−1; mass spectrum[(+)ESI], m/z 636 (M+H)+.
[Compound]
Name
oil
Quantity
0.675 g
Type
reactant
Reaction Step One
Name
3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
Quantity
0.605 g
Type
reactant
Reaction Step One
Name
4-methoxybenzoic acid, 6-aminohexyl ester
Quantity
0.565 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C([C:8]2[CH:9]=[C:10]([CH:14]=[C:15](C3C=CC=C(Cl)C=3)[C:16]=2[O:17][CH2:18]CO)[C:11]([OH:13])=[O:12])C=CC=1.COC1C=CC(C(OCCCCCCN)=O)=CC=1>>[CH3:18][O:17][C:16]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1

Inputs

Step One
Name
oil
Quantity
0.675 g
Type
reactant
Smiles
Name
3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
Quantity
0.605 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C=1C=C(C(=O)O)C=C(C1OCCO)C1=CC(=CC=C1)Cl
Name
4-methoxybenzoic acid, 6-aminohexyl ester
Quantity
0.565 g
Type
reactant
Smiles
COC1=CC=C(C(=O)OCCCCCCN)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06765021B2

Procedure details

The product was prepared as a colorless, viscous oil (0.675 g, 71%) from 3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid (0.605 g, 1.5 mmol) and 4-methoxybenzoic acid, 6-aminohexyl ester (0.565 g, 2.25 mmol) using a procedure similar to step 3 of example 164; 1H NMR (400 MHz, DMSO-d6) 1.33-1.46 (m, 4H), 1.50-1.58 (m. 2H),1.65-1.73 (m, 2H), 3.10-3.15 (m, 2H), 3.22-3.30 (m, 4H), 3.80 (s, 3H), 4.21 (t, J=6.6,Hz, 2H), 4.44 (t, J=6.6 Hz, 1H), 6.99-7.03 (m, 2H), 7.45-7.52 (m, 4H), 7.57-7.61 (m, 2H), 7.69 (s, 2H), 7.85-7.91 (m, 4H), 8.56 (t, J=5.5 Hz, 1H); IR (film) 3350, 2940, 1710, 1640, 1605, 1540, 1510, 1275 cm−1; mass spectrum[(+)ESI], m/z 636 (M+H)+.
[Compound]
Name
oil
Quantity
0.675 g
Type
reactant
Reaction Step One
Name
3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
Quantity
0.605 g
Type
reactant
Reaction Step One
Name
4-methoxybenzoic acid, 6-aminohexyl ester
Quantity
0.565 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=C([C:8]2[CH:9]=[C:10]([CH:14]=[C:15](C3C=CC=C(Cl)C=3)[C:16]=2[O:17][CH2:18]CO)[C:11]([OH:13])=[O:12])C=CC=1.COC1C=CC(C(OCCCCCCN)=O)=CC=1>>[CH3:18][O:17][C:16]1[CH:15]=[CH:14][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1

Inputs

Step One
Name
oil
Quantity
0.675 g
Type
reactant
Smiles
Name
3,5-bis(3-chlorophenyl)-4-(2-hydroxyethoxy)benzoic acid
Quantity
0.605 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C=1C=C(C(=O)O)C=C(C1OCCO)C1=CC(=CC=C1)Cl
Name
4-methoxybenzoic acid, 6-aminohexyl ester
Quantity
0.565 g
Type
reactant
Smiles
COC1=CC=C(C(=O)OCCCCCCN)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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